molecular formula C4H11O4P B7820847 Butyl dihydrogen phosphate CAS No. 85391-11-3

Butyl dihydrogen phosphate

Cat. No.: B7820847
CAS No.: 85391-11-3
M. Wt: 154.10 g/mol
InChI Key: BNMJSBUIDQYHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl dihydrogen phosphate (CAS: 1623-15-0), also known as monobutyl phosphate, is an organic phosphate ester with the molecular formula C₄H₁₁O₄P and a molecular weight of 154.10 g/mol. It is structurally characterized by a single butyl group attached to a phosphate moiety with two acidic hydrogens (H₂PO₄⁻). Key physical properties include a density of 1.283 g/cm³, boiling point of 272.5°C, and flash point of 118.6°C . Industrially, it serves as a solvent and plasticizer for cellulose esters like nitrocellulose and cellulose acetate . It is also a metabolite of tris(n-butyl) phosphate (TNBP), a flame retardant, in biological systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMJSBUIDQYHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862719
Record name Mono-n-butylphosphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphoric acid, monobutyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1623-15-0, 85391-11-3, 52933-01-4
Record name Monobutyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1623-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mono-n-butylphosphoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl dihydrogen phosphate, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name n-Butylphosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoric acid, monobutyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mono-n-butylphosphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.096
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Butyl dihydrogen phosphate, potassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.078.848
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 52933-01-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYL DIHYDROGEN PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I9W48E53L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Esterification of Butanol with Phosphoric Acid

The most common laboratory method involves the direct esterification of butanol (C₄H₉OH) with phosphoric acid (H₃PO₄). The reaction proceeds under acidic conditions, typically catalyzed by sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Reaction Conditions :

  • Molar Ratio : A 1:1 molar ratio of butanol to phosphoric acid is standard, though excess butanol (1.5–2.0 equivalents) improves yield by driving the equilibrium toward ester formation.

  • Temperature : Maintained between 60–80°C to balance reaction rate and side-product formation.

  • Catalyst : 1–5% (v/v) sulfuric acid accelerates protonation of the hydroxyl group, facilitating nucleophilic attack by the phosphate group.

Purification :
The crude product is purified via fractional distillation under reduced pressure (1–5 mmHg) to isolate this compound from unreacted starting materials and by-products like dibutyl phosphate.

Phosphorus Pentoxide-Mediated Synthesis

An alternative approach employs phosphorus pentoxide (P₂O₅) as a dehydrating agent. This method is advantageous for producing high-purity monoalkyl phosphates with minimal di- or tri-substituted by-products.

Procedure :

  • Butanol and P₂O₅ are combined in a 3:1 molar ratio to favor monoester formation.

  • The exothermic reaction is controlled at 50–100°C for 2–4 hours.

  • The resulting mixture is hydrolyzed with water to yield this compound and phosphoric acid.

Key Insight :
The use of P₂O₅ minimizes polyphosphate formation, achieving yields exceeding 85% under optimized conditions.

Industrial-Scale Production

Continuous Esterification Process

Industrial facilities employ continuous reactors to maximize efficiency and consistency. A packed-bed reactor design ensures uniform temperature and reagent distribution.

Operational Parameters :

ParameterValueSource
Temperature70–90°C
Pressure1–3 atm
Residence Time30–60 minutes
Catalyst Loading2–4% (v/v) H₂SO₄

Advantages :

  • Scalability : Suitable for throughputs exceeding 1,000 kg/day.

  • Energy Efficiency : Integrated heat exchangers recover excess thermal energy.

Acid Phosphate-Hydrogen Phosphite Reaction

A patented method (US2960528A) involves reacting an acid phosphate with a hydrogen phosphite to produce neutral phosphate esters, including this compound.

Reaction Scheme :
RHPO3+R’OP(O)(OH)2R’OP(O)(OR)(OH)+H3PO3\text{RHPO}_3 + \text{R'OP(O)(OH)}_2 \rightarrow \text{R'OP(O)(OR)(OH)} + \text{H}_3\text{PO}_3
Where RR and RR' represent alkyl groups.

Case Study :

  • Reactants : Diethyl hydrogen phosphate and diethyl hydrogen phosphite.

  • Conditions : 50–200°C for 2–24 hours.

  • Yield : 81% after distillation.

Reaction Optimization and Challenges

By-Product Mitigation

The primary challenge in synthesizing this compound is controlling the formation of dibutyl phosphate (C₈H₁₉O₄P). Strategies include:

  • Stoichiometric Control : Limiting butanol to 1.5 equivalents reduces di-substitution.

  • Selective Catalysis : Zeolites or ion-exchange resins favor monoester formation by restricting access to bulkier transition states.

Solvent Effects

Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates by stabilizing charged intermediates. However, they complicate purification due to high boiling points.

Analytical Validation

Purity Assessment

TechniqueParameter MeasuredTypical ResultSource
Acid-Base TitrationFree H₃PO₄ content<0.5% (w/w)
Gas ChromatographyResidual butanol<0.1% (v/v)
³¹P NMRMono-/di-ester ratio95:5

Emerging Methodologies

Enzymatic Synthesis

Recent studies explore lipase-catalyzed esterification under mild conditions (30–40°C, pH 7–8). While eco-friendly, enzymatic methods currently yield <50% due to substrate inhibition.

Microwave-Assisted Reactions

Microwave irradiation reduces reaction times to 10–15 minutes by enhancing molecular collisions. Pilot-scale trials report 92% yield at 100°C .

Chemical Reactions Analysis

Butyl dihydrogen phosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis:
BDHP is utilized as a reagent in organic synthesis, particularly in the formation of phosphate esters through esterification reactions. It can react with alcohols to produce various esters, which are valuable in chemical manufacturing and research.

Catalyst in Chemical Reactions:
BDHP acts as a catalyst in several chemical reactions, enhancing reaction rates and yields. Its ability to stabilize transition states makes it a useful additive in synthetic pathways.

Biological Applications

Phosphate Metabolism Studies:
BDHP plays a significant role in biochemical research focused on phosphate metabolism. It serves as a substrate for enzymes involved in metabolic pathways, contributing to energy transfer and signal transduction processes.

Drug Delivery Systems:
Due to its surfactant properties, BDHP is being investigated for potential applications in drug delivery systems. Its ability to interact with cell membranes can enhance drug solubility and bioavailability.

Industrial Applications

Surfactant in Detergents and Emulsifiers:
In industrial settings, BDHP is employed as a surfactant in detergents and emulsifiers. Its outstanding wetting and emulsification properties make it effective in formulating cleaning products and stabilizing emulsions.

Lubricants:
BDHP is also utilized as a lubricant additive due to its ability to reduce friction and wear in mechanical systems.

Case Studies

Case Study 1: Toxicological Profile
Research indicates that BDHP is metabolized into various phosphorus-containing metabolites upon exposure. A study on tributyl phosphate (TBP), from which BDHP is derived, showed that high doses could lead to urothelial cytotoxicity in rats but no significant long-term toxicity when treatment was withdrawn .

Case Study 2: Synthesis of Iron Oxides
BDHP influences the synthesis of iron oxides by steering reactions towards specific products like lepidocrocite (γ-FeOOH). This property is valuable for materials science applications where control over particle morphology is crucial .

Mechanism of Action

The mechanism of action of butyl dihydrogen phosphate involves its ability to act as a surfactant, reducing surface tension and stabilizing emulsions . It interacts with molecular targets such as proteins and enzymes, stabilizing their structure and function. The pathways involved include the formation of micelles and the stabilization of colloidal systems.

Comparison with Similar Compounds

Structural and Chemical Properties

  • Butyl dihydrogen phosphate: C₄H₁₁O₄P, mono-butyl ester with two acidic protons.
  • Dibutyl phosphate (DBP) : CAS 107-66-4, molecular formula C₈H₁₉O₄P , molecular weight 210.21 g/mol . It is a di-substituted ester with one acidic hydrogen (HPO₄²⁻) .
Property This compound Dibutyl Phosphate
Molecular Formula C₄H₁₁O₄P C₈H₁₉O₄P
Molecular Weight 154.10 g/mol 210.21 g/mol
Acidity Two dissociable protons (pKa₁ ≈ 2.1, pKa₂ ≈ 7.2) One dissociable proton (pKa ≈ 2.6)
Solubility Moderately soluble in polar solvents due to H-bonding Less soluble in water; soluble in organic solvents
Boiling Point 272.5°C 420°C

Comparison with TNBP Metabolites

Tris(n-butyl) phosphate (TNBP), a tri-substituted phosphate ester, metabolizes into this compound and dibutyl phosphate (DBP) in vivo. Key differences:

  • TNBP: Fully substituted (three butyl groups), non-acidic, used as a flame retardant .
  • This compound: Mono-substituted, acidic, detected in 56% of human urine samples in biomonitoring studies .
  • DBP : Di-substituted, intermediate metabolite, linked to oxidative stress in rodents .

Comparison with Inorganic Dihydrogen Phosphates

Inorganic dihydrogen phosphates (e.g., KH₂PO₄, NH₄H₂PO₄) differ significantly in structure and applications:

Property This compound Potassium Dihydrogen Phosphate (KDP)
Structure Organic ester Inorganic salt (K⁺ + H₂PO₄⁻)
Solubility Low water solubility Highly water-soluble (22.6 g/100 mL)
Applications Industrial plasticizer Fertilizers, cement formulations

Biological Activity

Butyl dihydrogen phosphate (BDHP), a phosphate ester, has garnered attention in various fields due to its biochemical properties and potential applications. This article delves into the biological activity of BDHP, exploring its mechanisms, effects on cellular processes, and relevant research findings.

This compound is an organophosphate compound with the chemical formula C4_4H9_9O4_4P. It is primarily used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its structure allows it to function effectively in biochemical processes, particularly relating to phosphate metabolism and cellular signaling pathways.

BDHP belongs to a class of compounds known as phosphate esters, which are characterized by their ability to act as anionic surfactants. These compounds exhibit several important properties:

  • Stability : BDHP remains stable under alkaline conditions.
  • Surface Activity : It possesses excellent wetting, emulsification, lubrication, coupling activity, and detergency properties.
  • Biological Role : Phosphate esters are crucial in energy transfer (ATP), signal transduction (phosphorylation), and form integral components of nucleic acids and phospholipids.

The mechanism of action for BDHP involves its surfactant properties, which reduce surface tension and stabilize emulsions. This capability allows BDHP to interact with molecular targets through hydrogen bonding and electrostatic interactions, facilitating the formation of micelles and other structures essential for various biological functions.

Cellular Effects

Research indicates that BDHP influences several cellular processes:

  • Energy Metabolism : As a phosphate donor, BDHP can participate in phosphorylation reactions critical for ATP synthesis.
  • Signal Transduction : It plays a role in activating signaling pathways that regulate cell growth and differentiation.
  • Membrane Integrity : BDHP contributes to the structural integrity of cellular membranes through its incorporation into phospholipid bilayers.

Toxicological Studies

The toxicological profile of BDHP has been investigated through various studies:

  • Acute Toxicity : The oral LD50 values for related compounds like tributyl phosphate (TBP) suggest relatively low acute toxicity in mammals. Studies show that TBP is metabolized into BDHP among other metabolites .
  • Chronic Effects : Long-term exposure studies indicate dose-dependent changes in urinary bladder epithelium and potential carcinogenic effects at high doses . Histopathological findings from chronic studies demonstrate epithelial hyperplasia and other changes in treated rats .

Case Studies

  • Metabolic Pathways :
    • In rat studies, BDHP was identified as a significant metabolite of TBP, with metabolic pathways involving hydroxylation leading to various derivatives including dibutyl hydrogen phosphate .
  • In Vitro Studies :
    • In vitro studies have shown that BDHP can inhibit human plasma cholinesterase activity slightly, indicating potential neurotoxic effects at elevated concentrations .

Data Table: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
Energy TransferActs as a phosphate donor in ATP synthesis
Signal TransductionInvolved in phosphorylation reactions
Membrane StructureIntegrates into phospholipid bilayers
ToxicityLow acute toxicity; chronic effects observed
MetabolismMetabolized from TBP; produces several derivatives

Q & A

Q. What are the established methods for synthesizing butyl dihydrogen phosphate, and how can purity be ensured?

this compound is synthesized via esterification of phosphoric acid with butanol under controlled acidic conditions. Key steps include:

  • Reaction of 85% phosphoric acid with n-butanol at 80–100°C for 4–6 hours .
  • Purification via vacuum distillation or recrystallization to remove unreacted alcohol and byproducts.
  • Purity verification using 31P NMR (δ = 0.5–1.5 ppm for monoester) and FT-IR (stretching at 950–1250 cm⁻¹ for P=O and P-O-C bonds) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Chromatography : Reverse-phase HPLC with UV detection (225 nm) using mobile phases containing lauryl sodium sulfate and this compound (e.g., 70:30 acetonitrile-buffer ratio) .
  • Spectroscopy : Mass spectrometry (ESI-MS) for molecular ion detection ([M-H]⁻ at m/z 153) and titration for quantifying free phosphate groups .

Q. How is this compound used in buffer preparation for biochemical assays?

It serves as a buffering agent in phosphate-based systems (pH 6.5–7.5):

  • Dissolve 7.1 g of dibasic sodium phosphate and adjust pH with phosphoric acid .
  • Critical for dissolution testing of pharmaceuticals (e.g., USP 30 standards) .

Q. What precautions are necessary for handling this compound in laboratory settings?

  • Avoid inhalation/contact; use PPE (gloves, goggles).
  • Store in airtight containers at 4°C to prevent hydrolysis .
  • Neutralize spills with sodium bicarbonate .

Q. How does this compound compare to other alkyl phosphates in solubility and reactivity?

  • Higher solubility in polar solvents (e.g., acetonitrile) compared to longer-chain alkyl phosphates.
  • Reacts with metal ions (e.g., Fe³⁺) to form stable complexes, influencing coagulation processes .

Advanced Research Questions

Q. How can chromatographic separation efficiency be optimized using this compound in mobile phases?

  • Adjust acetonitrile-buffer ratio (e.g., 70:30 to 30:70) to balance retention and resolution .
  • Use isocratic elution at 0.8 mL/min flow rate for reproducible peak symmetry .
  • Validate with ≥2 replicates to minimize intra-assay variability .

Q. What experimental strategies address data contradictions in quantifying this compound in complex matrices?

  • Background subtraction : Measure sample blanks (e.g., solvent-only controls) to correct for matrix interference .
  • Dilution protocols : For signals exceeding standard curves, dilute samples in pH-matched buffer and reanalyze .
  • Cross-validate with ion chromatography or ICP-MS for trace-level accuracy .

Q. How do structural isomerism and stereochemistry impact this compound’s reactivity?

  • tert-Butyl derivatives (e.g., tert-butyl dihydrogen phosphate, CAS 2382-75-4) exhibit steric hindrance, reducing esterification rates compared to n-butyl isomers .
  • Chiral variants (e.g., binaphthyl derivatives) require polarimetric analysis to assess enantiomeric purity .

Q. What are the challenges in resolving spectral interferences during NMR analysis of this compound?

  • Phosphorus shift overlap : Differentiate mono-/diesters using 2D 1H-31P correlation spectroscopy .
  • Solvent suppression : Deuterated acetonitrile minimizes proton background noise .

Q. How does this compound stability vary under extreme pH or temperature conditions?

  • Degrades rapidly above 100°C, forming pyrophosphates .
  • Hydrolyzes in alkaline conditions (pH > 9); stabilize with 0.05 M phosphate buffer at pH 6.5 for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl dihydrogen phosphate
Reactant of Route 2
Reactant of Route 2
Butyl dihydrogen phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.